molecular formula C20H22N2O3 B2943006 4-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852155-23-8

4-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No.: B2943006
CAS No.: 852155-23-8
M. Wt: 338.407
InChI Key: MSPBDGADRLUTQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic organic compound. It belongs to the class of benzamides, which are known for their diverse applications in medicinal chemistry and material science. This compound features a methoxy group, a methylphenyl group, and a pyrrolidinylmethyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 4-methylphenylamine.

    Attachment of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be introduced by reacting the intermediate benzamide with 2-oxopyrrolidine and formaldehyde under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the pyrrolidinyl ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-hydroxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide.

    Reduction: Formation of 4-methoxy-N-(4-methylphenyl)-N-[(2-hydroxypyrrolidin-1-yl)methyl]benzamide.

    Substitution: Formation of 4-substituted-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(4-methylphenyl)benzamide: Lacks the pyrrolidinylmethyl group.

    N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide: Lacks the methoxy group.

    4-methoxy-N-(phenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide: Lacks the methyl group on the phenyl ring.

Uniqueness

4-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is unique due to the presence of all three functional groups (methoxy, methylphenyl, and pyrrolidinylmethyl) on the benzamide core. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-15-5-9-17(10-6-15)22(14-21-13-3-4-19(21)23)20(24)16-7-11-18(25-2)12-8-16/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPBDGADRLUTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CN2CCCC2=O)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.